molecular formula C8H15NO B6196283 rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol CAS No. 2679950-22-0

rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol

Cat. No.: B6196283
CAS No.: 2679950-22-0
M. Wt: 141.2
InChI Key:
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Description

rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol: is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biology, this compound may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its bicyclic structure can interact with various biological targets, making it useful in biochemical research.

Medicine: In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in the development of new drugs or as a lead compound in drug discovery.

Industry: In industry, this compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and produce various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
  • rac-(1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol

Comparison: rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and interactions with biological targets. This distinguishes it from other similar compounds, which may lack this methyl group or have different substituents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product.", "Starting Materials": [ "3-methylcyclohexanone", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 3-methylcyclohexanone is reacted with ammonium acetate and sodium borohydride in methanol to form the intermediate 3-methyl-3-azabicyclo[3.2.1]octan-6-ol.", "Step 2: The intermediate is then treated with hydrochloric acid to form the racemic mixture of rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol.", "Step 3: The racemic mixture is then separated into its individual enantiomers using a chiral stationary phase column chromatography.", "Step 4: The desired enantiomer is then treated with sodium hydroxide and ethyl acetate to form the final product rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol." ] }

CAS No.

2679950-22-0

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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